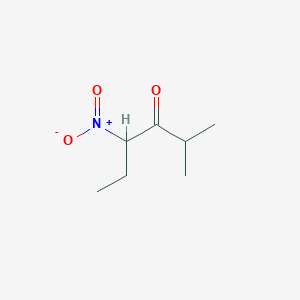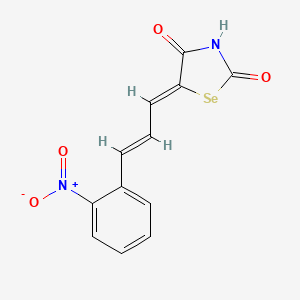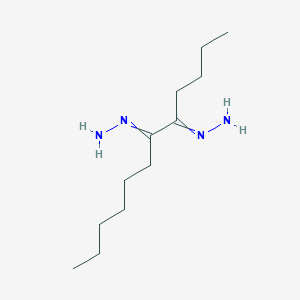
1,1'-(Dodecane-5,6-diylidene)dihydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Dodecane-5,6-diylidene)dihydrazine is an organic compound with a unique structure characterized by a dodecane backbone with dihydrazine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dodecane-5,6-diylidene)dihydrazine typically involves the reaction of dodecane derivatives with hydrazine. One common method is the condensation reaction between dodecanone and hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dihydrazine linkage.
Industrial Production Methods
Industrial production of 1,1’-(Dodecane-5,6-diylidene)dihydrazine may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-(Dodecane-5,6-diylidene)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dihydrazine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of dodecanone derivatives.
Reduction: Formation of dodecane-based amines.
Substitution: Formation of various substituted dodecane derivatives.
科学的研究の応用
1,1’-(Dodecane-5,6-diylidene)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1’-(Dodecane-5,6-diylidene)dihydrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.
類似化合物との比較
Similar Compounds
- 1,1’-(Hexane-5,6-diylidene)dihydrazine
- 1,1’-(Octane-5,6-diylidene)dihydrazine
- 1,1’-(Decane-5,6-diylidene)dihydrazine
Uniqueness
1,1’-(Dodecane-5,6-diylidene)dihydrazine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.
特性
CAS番号 |
87176-69-0 |
|---|---|
分子式 |
C12H26N4 |
分子量 |
226.36 g/mol |
IUPAC名 |
5-hydrazinylidenedodecan-6-ylidenehydrazine |
InChI |
InChI=1S/C12H26N4/c1-3-5-7-8-10-12(16-14)11(15-13)9-6-4-2/h3-10,13-14H2,1-2H3 |
InChIキー |
YTMGBNZQFVNYSW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=NN)C(=NN)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


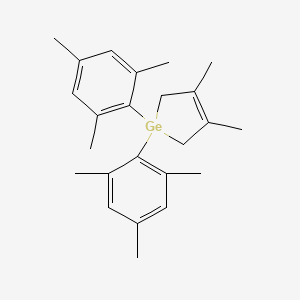
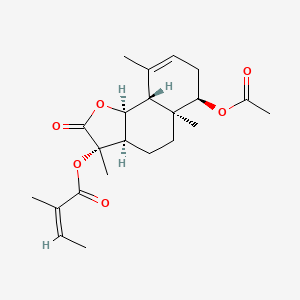
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
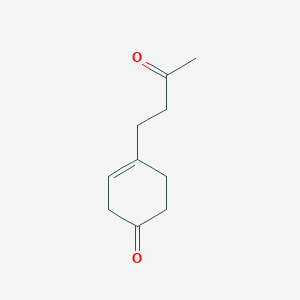
![2-[(2S,7aR)-5-Oxohexahydro-1H-pyrrolizin-2-yl]propan-2-yl formate](/img/structure/B14417079.png)

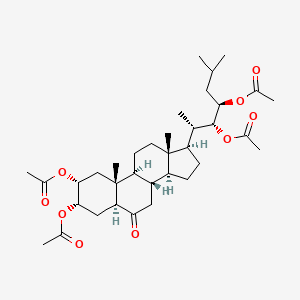
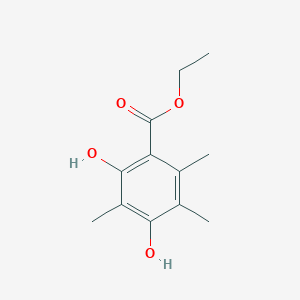


![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

